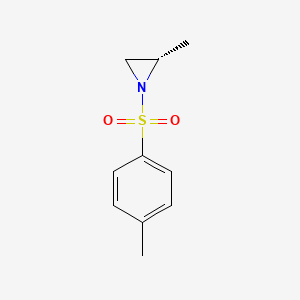

(S)-1-Tosyl-2-methylaziridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-Tosyl-2-methylaziridine is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Synthesis

One of the primary applications of (S)-1-Tosyl-2-methylaziridine is as a key intermediate in the synthesis of chiral drugs. For instance, it has been utilized in the synthesis of PZM21, a biased agonist of the mu-opioid receptor. The synthesis process involves starting from L-alanine and employing this compound to achieve the desired (S,S) configuration in a concise manner, ultimately yielding the target compound in seven steps with a 22.5% overall yield .

Catalytic Applications

This compound has been explored for its catalytic properties in various reactions. A notable study demonstrated its use in Sc(OTf)3-catalyzed condensation reactions with aldehydes or ketones to synthesize 5-alkyl-1,3-oxazolidines. This reaction showcases the compound's ability to facilitate transformations under mild conditions while maintaining enantiomeric purity .

Functional Group Transformations

The tosyl group present in this compound makes it an excellent substrate for functional group interconversions. The tosylate can be transformed into azides or halides using nucleophilic agents such as sodium azide or sodium bromide, respectively. This property allows for the generation of various functional groups that can be further manipulated to synthesize complex molecules and natural products .

Synthetic Methodologies

Recent advances have focused on improving synthetic methodologies involving this compound. An improved procedure for preparing chiral nonracemic N-tosyl-2-alkyl aziridines has been developed, which streamlines the synthesis process by combining N-tosylation and cyclization into a single step starting from readily available β-amino alcohols. This method not only enhances yield but also simplifies purification processes .

Case Study: Synthesis of 5-Alkyl-1,3-Oxazolidines

In a study conducted by Byungman Kang et al., this compound was used as a precursor for synthesizing 5-alkyl-1,3-oxazolidines via Sc(OTf)3-catalyzed reactions. The reaction conditions were optimized to achieve high yields while maintaining stereochemical integrity .

Case Study: Development of PZM21 Analogues

The application of this compound in developing PZM21 analogues highlights its importance in medicinal chemistry. The straightforward synthetic route utilizing this aziridine allows for rapid exploration of structural modifications to enhance pharmacological properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate in synthesizing chiral drugs like PZM21 |

| Catalytic Applications | Used in Sc(OTf)3-catalyzed reactions to synthesize oxazolidines |

| Functional Group Transformations | Tosyl group facilitates conversions to azides or halides |

| Synthetic Methodologies | Improved procedures for preparing chiral aziridines with higher yields and simplified steps |

属性

CAS 编号 |

119461-40-4; 177971-32-3; 7730-45-2 |

|---|---|

分子式 |

C10H13NO2S |

分子量 |

211.28 |

IUPAC 名称 |

(2S)-2-methyl-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m0/s1 |

InChI 键 |

DRZLZRGBQZRSJI-FTNKSUMCSA-N |

SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。